Superior LAT-1 Transporter Substrate Activity of 2-Amino-3-(m-tolyl)propanoic Acid Over Ortho- and Para-Methylphenylalanine Isomers
In a direct head-to-head comparison of methylphenylalanine positional isomers, the meta-methyl analog (2-amino-3-(m-tolyl)propanoic acid) demonstrates the highest substrate activity for the Large-neutral Amino Acid Transporter 1 (LAT-1/SLC7A5). The meta isomer exhibited an efflux rate of 3.8 fmol/min in a trans-stimulation assay, which is 1.4-fold higher than both the ortho- and para-methylphenylalanine isomers (each 2.7 fmol/min) [1]. Furthermore, the meta-methyl analog outperformed the parent amino acid phenylalanine (hydrogen substituent), consistent with previous reports that meta substitution enhances LAT-1 substrate activity relative to the para position [1].
| Evidence Dimension | LAT-1 substrate activity (trans-stimulation efflux rate) |
|---|---|
| Target Compound Data | 3.8 fmol/min (Compound 24, meta-methylphenylalanine) |
| Comparator Or Baseline | ortho-methylphenylalanine: 2.7 fmol/min; para-methylphenylalanine: 2.7 fmol/min; parent phenylalanine: efflux rate lower than meta isomer (qualitative comparison) |
| Quantified Difference | Meta isomer exhibits 1.4-fold higher substrate activity compared to ortho and para isomers. |
| Conditions | Trans-stimulation cell assay using LAT-1 expressing cells; efflux of radiolabeled gabapentin measured as fmol/min. |
Why This Matters
For researchers developing LAT-1-targeted drug delivery systems (e.g., for crossing the blood-brain barrier or targeting tumors overexpressing LAT-1), the meta-methylphenylalanine building block offers significantly improved transporter engagement, which can enhance cellular uptake and therapeutic payload delivery relative to its positional isomers.
- [1] A. Augustyn et al., 'LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs,' Bioorganic & Medicinal Chemistry Letters, 2016, 26(11), 2616-2621. DOI: 10.1016/j.bmcl.2016.04.023. (See Figure 1 and text: meta-methylphenylalanine 24 efflux rate = 3.8 fmol/min; ortho- 41 and para- 42 isomers both 2.7 fmol/min). View Source
